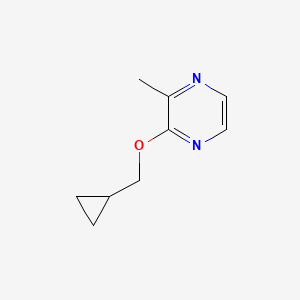

![molecular formula C13H16O B2795243 5-Phenylbicyclo[2.2.1]heptan-2-ol CAS No. 1823875-94-0](/img/structure/B2795243.png)

5-Phenylbicyclo[2.2.1]heptan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

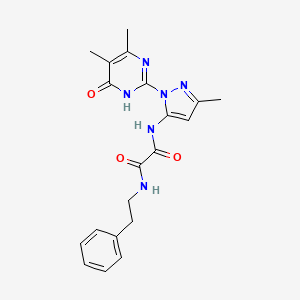

The synthesis of related compounds like Bicyclo[2.2.1]heptane-1-carboxylates has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.1]heptan-2-ol is available as a 2D Mol file or as a computed 3D SD file . The structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis

Bicyclo[2.2.1]heptan-2-ol has a density of 1.1±0.1 g/cm3, a boiling point of 176.5±0.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 48.1±6.0 kJ/mol and a flash point of 74.4±10.9 °C .Scientific Research Applications

Epimerization Studies

The compound 5-Phenylbicyclo[2.2.1]heptan-2-ol has been studied for its unique behavior in epimerization reactions. For instance, an unusual epimerization of a thioether derivative of this compound was observed, providing insights into the mechanism of thioisomerization (Chung et al., 2013).

Cation Generation and Rearrangements

Research has focused on generating cations from derivatives of 5-Phenylbicyclo[2.2.1]heptan-2-ol and studying their rearrangements. This includes exploring the structural requirements for cleavage in the bicyclo[2.2.1]heptane skeleton and examining different reaction pathways (Brown et al., 1978).

X-Ray Crystallography and Intermolecular Bonding

The compound and its derivatives have been used in X-ray crystallography studies to understand intermolecular hydrogen bonding. This includes the observation of bifurcated hydrogen bonds between nitro and hydroxy groups in certain derivatives (Boeyens et al., 1984).

Synthesis of Derivatives

There has been considerable interest in synthesizing various derivatives of 5-Phenylbicyclo[2.2.1]heptan-2-ol. This includes the creation of amino alcohols derived from this compound for use in enantioselective catalytic processes (Nevalainen & Nevalainen, 2001).

Stereoisomer Separation and Absolute Configuration

The separation of stereoisomers and determination of the absolute configuration of secondary alcohols and ketones with a 7-carboxybicyclo[2.2.1]heptane skeleton, closely related to 5-Phenylbicyclo[2.2.1]heptan-2-ol, has been studied using gas chromatography (Yamazaki & Maeda, 1986).

Hydrogenolysis and Synthesis of Ketones

The compound has been used in hydrogenolysis reactions to synthesize ketones with complex skeletons like tricyclo[4.4.0.02,7]decane (Zolotarev & Razin, 2007).

Safety and Hazards

properties

IUPAC Name |

5-phenylbicyclo[2.2.1]heptan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c14-13-8-10-6-11(13)7-12(10)9-4-2-1-3-5-9/h1-5,10-14H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPMFVKJXHMNPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CC2O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenylbicyclo[2.2.1]heptan-2-ol | |

CAS RN |

1823875-94-0 |

Source

|

| Record name | 5-phenylbicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2795168.png)

![4-[[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]methyl]thiane 1,1-dioxide](/img/structure/B2795169.png)

![3-(4-chlorophenyl)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2795171.png)

![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyridine-3-carbonitrile](/img/structure/B2795174.png)

![2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2795180.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2795181.png)